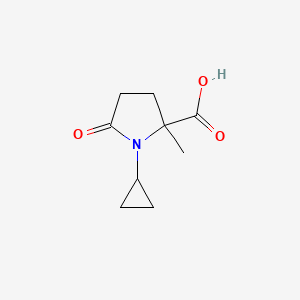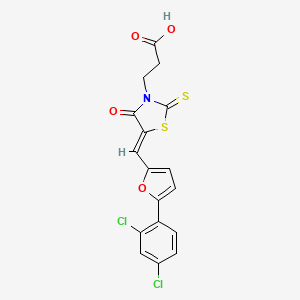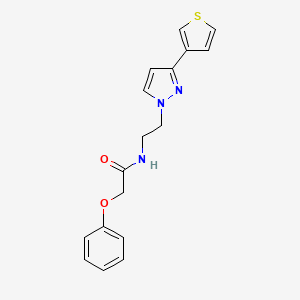
1-Cyclopropyl-2-methyl-5-oxoproline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Conformational Restriction in Biologically Active Compounds
Cyclopropane rings are utilized to restrict the conformation of biologically active compounds, enhancing activity and aiding in the investigation of bioactive conformations. This is exemplified by the synthesis of conformationally restricted analogues of histamine, demonstrating the cyclopropane ring's utility in generating chiral cyclopropane units with differentially functionalized carbon substituents. These units serve as versatile intermediates for synthesizing compounds with an asymmetric cyclopropane structure, highlighting the cyclopropane ring's importance in medicinal chemistry for providing unique spatial and electronic features, along with high metabolic stability (Kazuta, Matsuda, & Shuto, 2002; Talele, 2016).
Involvement in Metabolic Pathways
5-Oxoproline, a derivative of 1-Cyclopropyl-2-methyl-5-oxoproline, is involved in metabolic pathways such as the gamma-glutamyl cycle. Disruptions in this cycle can lead to metabolic acidosis due to the accumulation of 5-oxoproline. Understanding these metabolic pathways and their dysregulation is crucial for diagnosing and managing related metabolic disorders (Jessurun, Hunse, & Puijenbroek, 2015; Niehaus et al., 2017).
Transport Mechanisms
Research on 5-oxoproline has shed light on its transport mechanisms in the body. For instance, it is predominantly taken up by the monocarboxylate transporter SLC16A1, a finding that holds significance for physiological functions and might be associated with certain health conditions, such as autism spectrum disorders. This knowledge contributes to our understanding of the transport and role of 5-oxoproline in the brain and other tissues (Sasaki et al., 2014).
Drug Synthesis and Evaluation
Cyclopropyl compounds, such as 1-Cyclopropyl-2-methyl-5-oxoproline, are integral in the synthesis of various drugs. They are involved in key synthetic steps and are used to create compounds with specific pharmacological properties, as seen in the development of psychotropic drugs and NMDA receptor antagonists. These compounds are tested for their biological activities, highlighting the cyclopropane ring's importance in drug development and its role in enhancing drug potency and selectivity (Vigorov et al., 2020; Dappen et al., 2010).
Safety and Hazards
While specific safety data sheets for 1-Cyclopropyl-2-methyl-5-oxoproline were not found, safety data sheets for related compounds such as Cyclopropyl bromide and Cyclopropyl methyl ketone provide some insight into potential hazards . These compounds are considered hazardous and can cause skin and eye irritation. They are also highly flammable.
Mecanismo De Acción
Target of Action
The primary target of 1-Cyclopropyl-2-methyl-5-oxoproline is the enzyme 5-oxoprolinase 1 (OXP1) . OXP1 is involved in 5-oxoproline metabolism and the glutathione recycling pathway .
Biochemical Pathways
1-Cyclopropyl-2-methyl-5-oxoproline likely affects the 5-oxoproline metabolism and the glutathione recycling pathway, given its interaction with OXP1 . These pathways play crucial roles in maintaining cellular redox balance and detoxification processes. Any disruption to these pathways can have significant downstream effects on cellular function and overall organism health.
Propiedades
IUPAC Name |
1-cyclopropyl-2-methyl-5-oxopyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-9(8(12)13)5-4-7(11)10(9)6-2-3-6/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROMYCSOSHTFJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)N1C2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-2-methyl-5-oxoproline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-(7-ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2635940.png)
![Ethyl 4-(4-chlorobenzoyl)-8-phenyl-1-thia-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B2635942.png)
![Ethyl 4-[[2-[[5-[(furan-2-carbonylamino)methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2635943.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-propylacetamide](/img/structure/B2635944.png)
![2-{[4-(tert-butyl)benzyl]sulfanyl}-3-(2-chlorobenzyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2635946.png)

![9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2635949.png)


![Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B2635954.png)
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2635956.png)


